molecular formula C13H12N4O4 B15075240 N,N'-bis(4-nitrophenyl)methanediamine CAS No. 39809-82-0

N,N'-bis(4-nitrophenyl)methanediamine

Katalognummer: B15075240
CAS-Nummer: 39809-82-0
Molekulargewicht: 288.26 g/mol
InChI-Schlüssel: WJAVZYFSJAYPMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’-bis(4-nitrophenyl)methanediamine is an organic compound with the molecular formula C₁₃H₁₂N₄O₄. It is characterized by the presence of two nitrophenyl groups attached to a methanediamine core. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N,N’-bis(4-nitrophenyl)methanediamine can be synthesized through the reaction of 4-nitroaniline with formaldehyde in ethanol under reflux conditions . The reaction proceeds via the formation of an intermediate, which then undergoes further reaction to yield the desired product.

Industrial Production Methods

Industrial production methods for N,N’-bis(4-nitrophenyl)methanediamine typically involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N,N’-bis(4-nitrophenyl)methanediamine undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas, palladium on carbon, and sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield N,N’-bis(4-aminophenyl)methanediamine.

Wissenschaftliche Forschungsanwendungen

N,N’-bis(4-nitrophenyl)methanediamine has several scientific research applications:

Wirkmechanismus

The mechanism of action of N,N’-bis(4-nitrophenyl)methanediamine involves its interaction with specific molecular targets. The nitro groups play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound’s effects are mediated through pathways involving electron transfer and radical formation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N,N’-bis(4-chloro-2-nitrophenyl)methanediamine: Similar structure with chloro substituents.

    N,N’-bis(4-aminophenyl)methanediamine: Reduced form with amino groups instead of nitro groups.

Uniqueness

N,N’-bis(4-nitrophenyl)methanediamine is unique due to its specific nitro substituents, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in research and industry that other similar compounds may not fulfill .

Eigenschaften

CAS-Nummer

39809-82-0

Molekularformel

C13H12N4O4

Molekulargewicht

288.26 g/mol

IUPAC-Name

N,N'-bis(4-nitrophenyl)methanediamine

InChI

InChI=1S/C13H12N4O4/c18-16(19)12-5-1-10(2-6-12)14-9-15-11-3-7-13(8-4-11)17(20)21/h1-8,14-15H,9H2

InChI-Schlüssel

WJAVZYFSJAYPMZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1NCNC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.